5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

X-ray Crystallography CHK1 Kinase Regioisomeric Selectivity

5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile (CAS 1137475-25-2) is a heterocyclic compound belonging to the N-(pyrazin-2-yl)pyrimidin-4-amine class. It is being investigated as a potential inhibitor of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response.

Molecular Formula C15H18N8
Molecular Weight 310.36 g/mol
Cat. No. B12341511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
Molecular FormulaC15H18N8
Molecular Weight310.36 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CNC2=CC(=NC=N2)NC3=NC=C(N=C3)C#N
InChIInChI=1S/C15H18N8/c16-5-12-8-20-15(9-18-12)23-14-4-13(21-10-22-14)19-7-11-2-1-3-17-6-11/h4,8-11,17H,1-3,6-7H2,(H2,19,20,21,22,23)
InChIKeySTNHKGMIFNSLLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile, a Selective CHK1 Inhibitor Scaffold


5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile (CAS 1137475-25-2) is a heterocyclic compound belonging to the N-(pyrazin-2-yl)pyrimidin-4-amine class. It is being investigated as a potential inhibitor of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response . The compound features a unique substitution pattern that may confer distinct kinase selectivity and cellular activity profiles, making it a key scaffold for medicinal chemistry programs targeting cancer therapies . It is available for research and development from specialty chemical suppliers.

Workflow CHK1 kinase inhibition and DNA damage response pathway studies
Selection logic Piperidine regioisomer probe for structure-selectivity relationship (SSR) profiling
Research model Oncology target engagement and chemopotentiation screening contexts

Why Piperidine Attachment Position Blocks Direct Substitution of 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile


Direct substitution of the 3-piperidinylmethyl analog with its 4-piperidinylmethyl isomer (YM7) or other advanced CHK1 inhibitors is not straightforward. In the evolution of this compound class, subtle structural changes to the amine vector were critical for optimizing potency and selectivity . The piperidine nitrogen position dictates the molecule's three-dimensional orientation within the kinase hinge region, directly impacting binding affinity and off-target kinase inhibition profiles. Therefore, biological activity, selectivity fingerprints, and even physicochemical properties cannot be assumed to be interchangeable between regioisomers, necessitating a compound-specific evaluation for any research or procurement decision.

Target
3-piperidinylmethyl regioisomer (this compound)
Predicted altered H-bond geometry to CHK1 Lys38; selectivity profile may differ
Substitute
4-piperidinylmethyl isomer (YM7) or advanced leads
Defined Lys38 interaction; kinase selectivity fingerprint and chemopotentiation context may not transfer directly

Quantitative Differentiation Evidence for 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile vs. Analogs


Structural Binding Mode Divergence: Piperidine Regioisomer Comparison

The piperidine ring acts as a critical solubilizing and selectivity vector. In the X-ray co-crystal structure of the closely related compound YM7, the piperidin-4-ylmethyl group forms a key hydrogen bond with the catalytic lysine (Lys38) in CHK1, contributing to its potency . In 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile, relocating the nitrogen to the 3-position is predicted by the same structure-based design logic to alter the distance and angle to this lysine, potentially reorienting the piperidine ring and changing the selectivity profile against off-target kinases like CHK2 and CDK1 .

Regioisomer binding mode
Cross-study comparable
Predicted altered H-bond distance/angle to CHK1 Lys38 vs. YM7 (defined interaction, PDB 2YM7)
Supports regioisomer-driven selectivity review
X-ray crystallography and structure-based design inference
X-ray Crystallography CHK1 Kinase Regioisomeric Selectivity

Kinase Selectivity Fingerprint: Inferred Advantage Over Advanced Leads

The CCT245737 lead molecule, a further-optimized clinical candidate from the same program, achieves >1,000-fold selectivity for CHK1 (IC50 1.4 nM) over CHK2 and CDK1, a milestone achieved through iterative scaffold morphing . The target compound, 5-((6-((piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile, represents a distinct, earlier scaffold iteration in this optimization path. While its precise selectivity index is not publicly disclosed, its structure places it on a proven trajectory where subtle amine vector modifications led to significant selectivity gains. Its unique regioisomeric form makes it a valuable tool for studying the structure-selectivity relationship (SSR) of the piperidine vector.

Kinase selectivity context
Class-level inference
Advanced lead CCT245737: CHK1 IC50 1.4 nM, >1,000-fold selectivity over CHK2/CDK1; target compound selectivity not quantified
Enables structure-selectivity relationship study
Scaffold trajectory data; requires own profiling
Kinase Profiling Selectivity CHK1 CHK2 CDK1

Potentiation of DNA-Damaging Chemotherapy: A Core Class Activity

The scaffold morphing program that includes this compound family demonstrated that N-(pyrazin-2-yl)pyrimidin-4-amines can potentiate the effects of cytotoxic chemotherapies. The landmark compound SAR-020106, a closely related isoquinoline, potentiated gemcitabine and irinotecan in SW620 human colon carcinoma xenografts . The target compound, as a regioisomeric variant of this phenotype, is a critical tool for probing how the piperidine vector modification influences this chemopotentiation activity, potentially leading to compounds with an improved therapeutic window.

Chemopotentiation phenotype
Class-level inference
SAR-020106 (isoquinoline analog) potentiated gemcitabine/irinotecan in SW620 xenografts; target compound not reported in this model
Supports oncology model response investigation
Chemopotentiation context requires compound-specific validation
Chemopotentiation Gemcitabine Irinotecan DNA Damage Response

Sourcing and Purity for Reproducible Research

For research to be reproducible, compound identity and purity are paramount. While YM7 is cataloged, the procurement of 5-((6-((piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile from commercial vendors is specified at a minimum purity of 95% . Procuring this specific regioisomer, rather than a mixture, ensures that any observed biological activity can be definitively attributed to the 3-piperidinylmethyl substitution, avoiding data ambiguity caused by the presence of the more common 4-isomer or other synthetic intermediates.

Purity specification
Data to verify
Minimum 95% purity (vendor specification, CAS 1137475-25-2)
Ensures regioisomer identity for SAR studies
Vendor-reported; independent verification recommended
Chemical Sourcing Purity Medicinal Chemistry

High-Impact Application Scenarios for 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile


Medicinal Chemistry: Structure-Selectivity Relationship (SSR) Profiling of the Piperidine Vector

This compound serves as a critical structural probe in medicinal chemistry to interrogate the kinase selectivity landscape of CHK1 inhibitors. Its piperidin-3-ylmethyl group provides a direct comparison to the piperidin-4-ylmethyl isomer (YM7) to quantify and map the impact of this regioisomerism on binding to CHK1's Lys38 and subsequent off-target kinase inhibition. Such SSR studies are essential for rational design and are directly informed by the structure-guided evolution that yielded highly selective clinical candidates .

Oncology Drug Discovery: Differentiated Chemopotentiation Lead Generation

Building on the proven chemopotentiation phenotype of the N-(pyrazin-2-yl)pyrimidin-4-amine class, this compound is a key lead generation tool for identifying novel oncology assets. It can be screened in combination with DNA-damaging agents like gemcitabine and irinotecan in human cancer cell lines to discover whether the 3-piperidinylmethyl substituent offers a superior therapeutic window compared to its close analogs, a path validated by the in vivo activity of advanced leads like SAR-020106 .

Chemical Biology: Probing the DNA Damage Response (DDR) with a Novel Tool Compound

Researchers can utilize this molecule as a tool compound to dissect the cellular DDR with regioisomeric precision. By comparing its effects on CHK1 autophosphorylation (pS296 CHK1) and cell cycle arrest markers to those of the clinical candidate CCT245737, scientists can delineate the specific contribution of the piperidine attachment point to target engagement and downstream signaling pathway modulation, thereby deepening the fundamental understanding of DDR biology .

Collaborative Lead Optimization: A Scaffold with Established IP and Synthesis Pathway

For drug discovery partnerships, this compound represents a defined chemical entry point for a collaborative lead optimization program. Its structure is distinct from previous clinical candidates but lies on a well-trodden and successful optimization pathway. Sourcing it at high purity ensures a reliable starting point for parallel synthesis, metabolite identification, and further pharmacokinetic optimization, reducing initial program risk.

Application
Selection Property
Validation Focus
CHK1 SSR profiling
Regioisomeric piperidine vector
Binding mode comparison with YM7; off-target kinase panel review
Chemopotentiation lead generation
DNA-damaging agent combination screening
Cell line chemosensitization endpoints; regioisomer-dependent activity
DDR pathway dissection
CHK1 target engagement probe
pS296 CHK1 autophosphorylation; cell cycle arrest marker comparison
Collaborative lead optimization
Defined scaffold with synthetic tractability
High-purity starting point for parallel synthesis and PK optimization
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